1-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride hydrate
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Overview
Description
“1-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride hydrate” is a chemical compound with the molecular formula C10H17Cl2N3O . It has an average mass of 266.168 Da and a monoisotopic mass of 265.074860 Da . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCN1C(CCN)=NC2=CC=CC=C12. [H]Cl. [H]Cl
. This indicates that the compound contains a benzimidazole ring with a methyl group at the 1-position and an ethanamine group at the 2-position. The compound is also a dihydrochloride hydrate, meaning it has two hydrogen chloride (HCl) groups and one water (H2O) molecule associated with it . Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . Its empirical formula is C10H15Cl2N3, and it has a molecular weight of 248.15 . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not available in the sources I found.Scientific Research Applications
1. Vibrational Spectroscopy and Quantum Computational Studies This compound has been used in vibrational spectroscopy and quantum computational studies . Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar benzimidazole derivatives are provided using the B3LYP/6-311++G(d,p) basis set .
Molecular Docking Studies
Molecular docking studies have been conducted with this compound . The details of the docking studies aided in the prediction of protein binding .
Pharmacological Activities
The benzimidazole moiety, which is part of this compound, has been highlighted for its diverse pharmacological activities . This includes antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Antibacterial Activity
A new series of benzimidazole derivatives, including this compound, have been synthesized and studied for their predicted bioactivity and actual antibacterial activity .
Antineoplastic Activity
Compounds similar to this have demonstrated marked antineoplastic activity in low micromolar concentrations in screened in vitro tumor models .
Antioxidant and Radical Scavenging Properties
This compound has been synthesized and studied for its antioxidant and radical scavenging properties . The research includes in vitro assays DPPH, ABTS, and iron-induced oxidative .
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . These activities include antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions would depend on the exact biological activity being exhibited.
Biochemical Pathways
Given the broad range of pharmacological activities associated with benzimidazole derivatives , it can be inferred that multiple pathways could potentially be affected. The exact pathways and their downstream effects would depend on the specific biological activity being exhibited.
Pharmacokinetics
Benzimidazole derivatives are known to have excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .
Result of Action
Given the broad range of pharmacological activities associated with benzimidazole derivatives , it can be inferred that the compound could potentially have a wide range of molecular and cellular effects.
properties
IUPAC Name |
1-(1-methylbenzimidazol-2-yl)ethanamine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH.H2O/c1-7(11)10-12-8-5-3-4-6-9(8)13(10)2;;;/h3-7H,11H2,1-2H3;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIHPDCHBDPXSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C)N.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride hydrate |
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